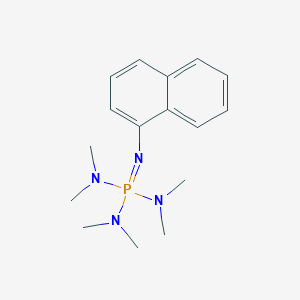
3-amino-5-(diethylamino)pyrazine-2,6-dicarbonitrile
Vue d'ensemble
Description
3-amino-5-(diethylamino)pyrazine-2,6-dicarbonitrile (ADPCN) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. ADPCN is a pyrazine-based compound that contains both amino and diethylamino groups. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively.
Mécanisme D'action
The mechanism of action of 3-amino-5-(diethylamino)pyrazine-2,6-dicarbonitrile is not fully understood. However, it has been suggested that 3-amino-5-(diethylamino)pyrazine-2,6-dicarbonitrile exerts its antitumor activity by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. 3-amino-5-(diethylamino)pyrazine-2,6-dicarbonitrile has also been shown to induce apoptosis, or programmed cell death, in cancer cells. The antibacterial activity of 3-amino-5-(diethylamino)pyrazine-2,6-dicarbonitrile is thought to be due to its ability to disrupt bacterial cell membranes.
Biochemical and Physiological Effects
3-amino-5-(diethylamino)pyrazine-2,6-dicarbonitrile has been shown to have both biochemical and physiological effects. In vitro studies have shown that 3-amino-5-(diethylamino)pyrazine-2,6-dicarbonitrile inhibits the growth of cancer cells by inducing apoptosis and inhibiting the activity of topoisomerase II. In addition, 3-amino-5-(diethylamino)pyrazine-2,6-dicarbonitrile has been shown to disrupt bacterial cell membranes, leading to cell death. In vivo studies have shown that 3-amino-5-(diethylamino)pyrazine-2,6-dicarbonitrile has antitumor activity in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
3-amino-5-(diethylamino)pyrazine-2,6-dicarbonitrile has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have potent antitumor and antibacterial activity. In addition, 3-amino-5-(diethylamino)pyrazine-2,6-dicarbonitrile has potential as a fluorescent probe for detecting metal ions. However, there are also limitations to using 3-amino-5-(diethylamino)pyrazine-2,6-dicarbonitrile in lab experiments. For example, 3-amino-5-(diethylamino)pyrazine-2,6-dicarbonitrile has not been extensively studied for its toxicity and potential side effects. In addition, the mechanism of action of 3-amino-5-(diethylamino)pyrazine-2,6-dicarbonitrile is not fully understood, which may limit its potential applications.
Orientations Futures
There are several future directions for research on 3-amino-5-(diethylamino)pyrazine-2,6-dicarbonitrile. One area of research is to further elucidate the mechanism of action of 3-amino-5-(diethylamino)pyrazine-2,6-dicarbonitrile. This could involve studying the interaction of 3-amino-5-(diethylamino)pyrazine-2,6-dicarbonitrile with topoisomerase II and other cellular targets. Another area of research is to study the toxicity and potential side effects of 3-amino-5-(diethylamino)pyrazine-2,6-dicarbonitrile. This could involve conducting in vivo studies in animal models. In addition, future research could focus on developing new synthetic methods for 3-amino-5-(diethylamino)pyrazine-2,6-dicarbonitrile and exploring its potential applications in medicinal chemistry.
Applications De Recherche Scientifique
3-amino-5-(diethylamino)pyrazine-2,6-dicarbonitrile has been studied extensively for its potential applications in medicinal chemistry. It has been shown to have antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 3-amino-5-(diethylamino)pyrazine-2,6-dicarbonitrile has also been shown to have antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In addition, 3-amino-5-(diethylamino)pyrazine-2,6-dicarbonitrile has been studied for its potential as a fluorescent probe for detecting metal ions.
Propriétés
IUPAC Name |
3-amino-5-(diethylamino)pyrazine-2,6-dicarbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N6/c1-3-16(4-2)10-8(6-12)14-7(5-11)9(13)15-10/h3-4H2,1-2H3,(H2,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZZWCHQZJLVADT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=C(N=C1C#N)C#N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-5-(diethylamino)pyrazine-2,6-dicarbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(3-methoxybenzoyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]benzamide](/img/structure/B4330664.png)
![4-(4-bromophenyl)-6-(2-hydroxyphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B4330670.png)
![2'-amino-6',7'-dimethyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile](/img/structure/B4330682.png)
![methyl 2'-amino-6',7'-dimethyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B4330686.png)


![3-cyano-2-(3,4-dimethoxyphenyl)-1-(3-methoxybenzoyl)-7-methyl-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoline-3-carboxamide](/img/structure/B4330713.png)
![4-aminospiro[3-azabicyclo[3.1.0]hex-3-ene-2,2'-[1,3]dioxolane]-1,5-dicarbonitrile](/img/structure/B4330720.png)





